molecular formula C10H12BrNO2 B15147202 3-Bromo-4-methoxybenzimidic acid ethyl ester CAS No. 777828-03-2

3-Bromo-4-methoxybenzimidic acid ethyl ester

Cat. No.: B15147202
CAS No.: 777828-03-2
M. Wt: 258.11 g/mol
InChI Key: FXKVCRDSFNPJPR-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxybenzimidic acid ethyl ester is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzimidic acid, featuring a bromine atom at the third position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxybenzimidic acid ethyl ester typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated product is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzimidic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzimidic acid ethyl esters.

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde.

    Reduction: Formation of 3-bromo-4-methoxybenzimidic alcohol.

Scientific Research Applications

3-Bromo-4-methoxybenzimidic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific electronic properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzimidic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzoic acid methyl ester
  • 4-Bromo-3-methoxybenzoic acid ethyl ester
  • 3-Bromo-4-methoxybenzaldehyde

Comparison:

  • 3-Bromo-4-methoxybenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester. It may exhibit different reactivity and solubility properties.
  • 4-Bromo-3-methoxybenzoic acid ethyl ester: The positions of the bromine and methoxy groups are reversed, which can lead to different chemical behavior and biological activity.
  • 3-Bromo-4-methoxybenzaldehyde: Contains an aldehyde group instead of an ester, making it more reactive in certain chemical reactions.

The uniqueness of 3-Bromo-4-methoxybenzimidic acid ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

777828-03-2

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 3-bromo-4-methoxybenzenecarboximidate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,12H,3H2,1-2H3

InChI Key

FXKVCRDSFNPJPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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